![molecular formula C6H10FN B12817190 Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane typically involves an epimerization-lactamization cascade reaction. This process starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of a strong base and an electron-withdrawing N-protective group in the substrates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, could be applied to scale up the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorine atom and the azabicyclo structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
7-oxabicyclo[2.2.1]heptane: A structurally related compound with an oxygen atom in the bicyclic ring.
Uniqueness
Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10FN |
|---|---|
Peso molecular |
115.15 g/mol |
Nombre IUPAC |
(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6+/m1/s1 |
Clave InChI |
OAJNJXJCKQKODM-PBXRRBTRSA-N |
SMILES isomérico |
C1[C@@H]2C[C@@H]([C@H]1CN2)F |
SMILES canónico |
C1C2CC(C1CN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



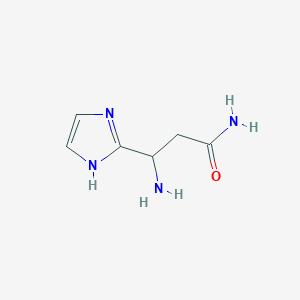

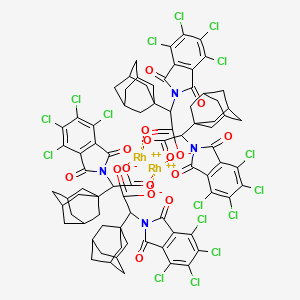
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)
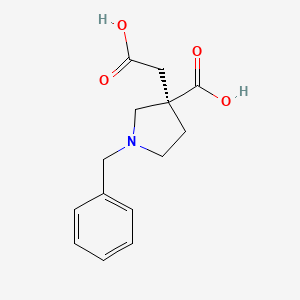


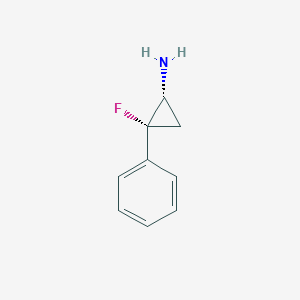
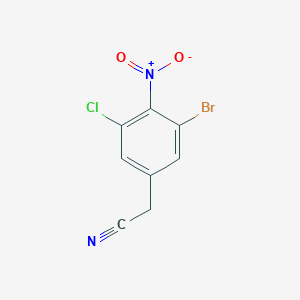
![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)

